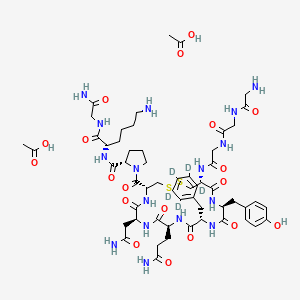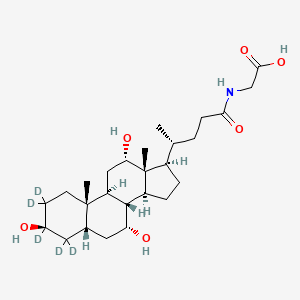
6-Methylmercaptopurine-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylmercaptopurine-13C,d3 is a stable isotope-labeled compound. It is a derivative of 6-Methylmercaptopurine, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 6-Methylmercaptopurine moleculeThe reaction conditions often involve the use of deuterated solvents and carbon-13 labeled reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and efficacy of the compound .
化学反应分析
Types of Reactions
6-Methylmercaptopurine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted purines. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .
科学研究应用
6-Methylmercaptopurine-13C,d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in metabolic flux analysis to study metabolic pathways.
Biology: Employed in the study of nucleic acid metabolism and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 6-Methylmercaptopurine-13C,d3 involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis by inhibiting purine metabolism. This inhibition is achieved through the competition with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This compound ultimately disrupts DNA and RNA synthesis, leading to cell death .
相似化合物的比较
6-Methylmercaptopurine-13C,d3 is unique due to its isotopic labeling, which allows for precise quantitation and tracking in various research applications. Similar compounds include:
6-Methylmercaptopurine: The non-labeled version used in similar applications but lacks the isotopic tracking capability.
6-Thioguanine: Another purine analog used in chemotherapy but with different metabolic and pharmacokinetic properties.
6-Mercaptopurine: A closely related compound used in the treatment of leukemia and other cancers .
These comparisons highlight the uniqueness of this compound in its ability to provide detailed insights into metabolic processes and drug development.
属性
分子式 |
C6H6N4S |
|---|---|
分子量 |
170.22 g/mol |
IUPAC 名称 |
6-(trideuterio(113C)methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1+1D3 |
InChI 键 |
UIJIQXGRFSPYQW-KQORAOOSSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])SC1=NC=NC2=C1NC=N2 |
规范 SMILES |
CSC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


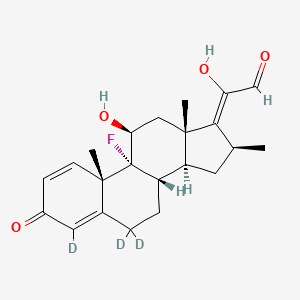



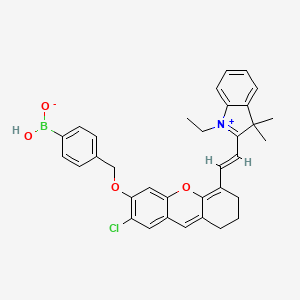
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

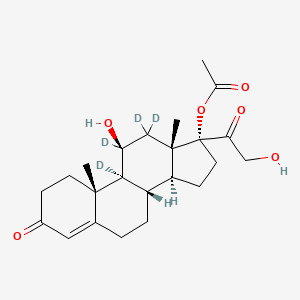

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

